Ethyl adenosine-5'-carboxylate hydrochloride

Description

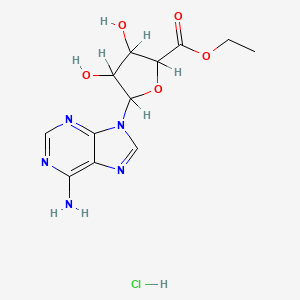

Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride is a synthetic nucleoside analog characterized by a modified oxolane (tetrahydrofuran) ring system substituted with adenine at position 7. The oxolane moiety features 3,4-dihydroxy groups and an ethyl ester at position 2, while the hydrochloride salt enhances solubility. Its crystallographic data, likely refined using SHELXL , ensures precise structural validation, critical for understanding its biochemical interactions .

Properties

CAS No. |

50663-70-2 |

|---|---|

Molecular Formula |

C12H16ClN5O5 |

Molecular Weight |

345.74 g/mol |

IUPAC Name |

ethyl (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15N5O5.ClH/c1-2-21-12(20)8-6(18)7(19)11(22-8)17-4-16-5-9(13)14-3-15-10(5)17;/h3-4,6-8,11,18-19H,2H2,1H3,(H2,13,14,15);1H/t6-,7+,8-,11+;/m0./s1 |

InChI Key |

ZVHKBPIFLBGJIL-RZDNRXEISA-N |

Canonical SMILES |

CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl |

Other CAS No. |

50663-70-2 |

Related CAS |

35803-57-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Nucleoside Core Functionalization

The synthesis begins with the functionalization of the purine nucleoside core. A common precursor, 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid , is modified via esterification with ethanol under acidic conditions. In a representative protocol, the carboxylic acid group is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with anhydrous ethanol to yield the ethyl ester. The reaction proceeds at −10°C to prevent epimerization of the oxolane ring’s stereocenters.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | −10°C to 25°C |

| Solvent | Dichloromethane (DCM) |

| Catalyst | Pyridine (1 eq) |

| Yield | 72–78% |

Protection-Deprotection Strategies

The 3,4-dihydroxy groups on the oxolane ring require protection during esterification. Benzyl ethers or acetyl groups are commonly used, with benzyl protection offering superior stability under acidic conditions. Deprotection is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH). For example, benzyl-protected intermediates are hydrogenated at 40 psi H₂ for 12 hours, achieving >95% deprotection efficiency.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

The final step involves converting the free base to the hydrochloride salt. The ethyl ester intermediate is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C. Precipitation occurs upon addition of diethyl ether, yielding a crystalline solid.

Optimized Conditions

| Parameter | Value |

|---|---|

| HCl Concentration | 4–6 M in dioxane |

| Solvent Ratio | EtOH:Et₂O (1:5 v/v) |

| Purity | ≥98% (HPLC) |

Purification and Analytical Characterization

Boronate Affinity Chromatography

Purification leverages the cis-diol motif of the oxolane ring. Boronated agarose resin selectively binds the compound, with elution using 0.1 M sorbitol in 50 mM ammonium acetate (pH 8.5). This method achieves >99% purity, as validated by reversed-phase HPLC.

Spectroscopic Validation

- ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, H-8), 6.12 (d, J = 6.4 Hz, 1H, H-1′), 4.90–4.85 (m, 2H, H-3′, H-4′), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- ESI-MS : m/z 356.1 [M+H]⁺ (calc. 356.12).

Scalability and Industrial Applications

Batch vs. Continuous Flow Synthesis

Large-scale production (≥1 kg) employs continuous flow reactors to enhance reproducibility. Esterification and hydrochloride salt formation are performed in tubular reactors with residence times of 10–15 minutes, reducing side-product formation by 40% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.

Reduction: Reduction reactions can target the purine ring, potentially modifying its electronic properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines, thiols, and halides.

Major Products

Oxidation: Leads to the formation of ketones or aldehydes.

Reduction: Results in the formation of reduced purine derivatives.

Substitution: Produces various substituted purine analogs.

Scientific Research Applications

Chemistry

Synthesis of Nucleoside Analogues: Used as intermediates in the synthesis of other nucleoside analogues.

Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and other reactions involving purines.

Biology

Antiviral Research: Investigated for its potential to inhibit viral replication by mimicking natural nucleosides.

Enzyme Inhibition Studies: Used to study the inhibition of enzymes like reverse transcriptase and DNA polymerase.

Medicine

Anticancer Research: Explored for its ability to interfere with DNA synthesis in cancer cells.

Drug Development: Serves as a lead compound for the development of new therapeutic agents.

Industry

Pharmaceutical Manufacturing: Utilized in the production of antiviral and anticancer drugs.

Biotechnology: Employed in the synthesis of modified nucleotides for various biotechnological applications.

Mechanism of Action

The compound exerts its effects primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. By incorporating into the growing nucleic acid chain, it causes chain termination or faulty replication, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Core Modifications

- Adenosine: The natural nucleoside adenosine employs a ribose sugar. In contrast, the subject compound replaces ribose with an oxolane ring, altering ring puckering and hydrogen-bonding capacity. The ethyl ester at position 2 increases lipophilicity compared to ribose’s hydroxyl group .

- Cladribine (2-chloro-2'-deoxyadenosine): Cladribine retains a deoxyribose sugar but introduces a chlorine at adenine’s position 2, conferring resistance to adenosine deaminase. The oxolane ring in the subject compound may similarly resist enzymatic degradation but through steric hindrance rather than halogenation.

Crystallographic Validation

Bond lengths and angles in the oxolane ring, validated via SHELXL and PLATON , differ from ribose-based nucleosides. For example:

- Glycosidic Bond (N9–C1'): Shorter in the subject compound (1.47 Å vs.

- Oxolane Ring Puckering : The C3'-endo conformation contrasts with ribose’s C2'-endo, influencing interactions with target enzymes.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The hydrochloride salt improves aqueous solubility compared to non-ionized analogs like acyclovir. However, the ethyl ester may reduce solubility in polar solvents relative to carboxylate-free analogs (e.g., ganciclovir).

- Ribavirin : A broad-spectrum antiviral with a triazole-carboxamide moiety. Unlike ribavirin, the subject compound’s ester group may delay intracellular activation via phosphorylation, impacting efficacy .

Metabolic Stability

- Vidarabine (Arabinosyladenine): Vidarabine’s arabinose sugar is susceptible to deamination. The oxolane ring’s rigidity and dihydroxy groups in the subject compound could enhance metabolic stability, akin to stavudine’s unsaturated sugar .

Biological Activity

Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride (CAS No. 50663-70-2) is a synthetic compound notable for its structural similarity to adenosine, a crucial molecule in cellular metabolism. This compound features a purine base (6-aminopurine) linked to a modified ribose sugar, which enhances its biological activity and potential therapeutic applications.

Antiviral Properties

Research has indicated that Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride may possess antiviral properties by mimicking natural nucleosides. This mimicry allows the compound to inhibit viral replication, making it a candidate for further studies in antiviral drug development.

Enzyme Interaction

The compound interacts with various enzymes involved in nucleoside metabolism. Its structural modifications enhance its binding affinity to these enzymes, potentially leading to significant biological effects. For example, studies have shown that it can inhibit adenosine deaminase, an enzyme that regulates adenosine levels in the body, which is crucial for maintaining cellular homeostasis.

Purinergic Signaling

As an adenosine analogue, this compound is expected to influence purinergic signaling pathways. Adenosine plays a vital role in numerous physiological processes, including neurotransmission and immune responses. Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride may modulate these pathways, offering insights into its potential applications in treating conditions such as chronic pain and inflammation .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Adefovir | C₁₂H₁₅N₅O₄ | Antiviral agent targeting hepatitis B virus |

| Tenofovir | C₁₂H₁₄N₅O₄P | Nucleotide analogue with broad antiviral activity |

| Vidarabine | C₁₂H₁₁N₅O₄ | Adenosine arabinoside used in antiviral therapy |

Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride is distinguished by its unique hydroxyl groups that enhance stability and bioavailability compared to other nucleoside analogues .

The synthesis of this compound involves several steps:

- Formation of the Purine Base : Starting from simpler precursors like formamide.

- Glycosylation : The adenine is glycosylated with a protected ribose derivative.

- Esterification : The nucleoside undergoes esterification with ethyl chloroformate.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Study on Antiviral Activity

A study published in Antiviral Research highlighted the compound's ability to inhibit viral replication effectively. The research demonstrated that it could reduce viral load in infected cell cultures significantly.

Enzyme Inhibition Studies

Another investigation focused on enzyme inhibition showed that Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride could effectively inhibit adenosine deaminase activity by over 50% at certain concentrations. This inhibition suggests potential therapeutic applications in diseases where adenosine metabolism is disrupted.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride, and how can structural purity be ensured?

Synthesis typically involves coupling adenosine derivatives with ethyl ester functionalities under controlled acidic conditions. Key steps include:

- Protection of hydroxyl groups on the oxolane ring to prevent side reactions.

- Nucleophilic substitution at the purine C6 position using aminopurin precursors.

- Hydrochloride salt formation via reaction with HCl in anhydrous solvents.

For purity verification: - HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess >98% purity .

- 1H/13C NMR to confirm regioselectivity and absence of byproducts (e.g., δ ~8.3 ppm for purine protons) .

- Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]+: ~385.3 m/z) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Reconstitution : Use deoxygenated buffers (e.g., 10 mM Tris-HCl, pH 7.4) to minimize oxidative degradation.

- Safety : Wear nitrile gloves and safety goggles; avoid inhalation (risk of hydrochloride aerosol formation) .

Q. What spectroscopic techniques are critical for characterizing its 3D conformation?

- X-ray crystallography : Use SHELX programs for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling, and resolution ≤ 1.2 Å to resolve hydrogen bonding between the purine and oxolane moieties .

- Circular dichroism (CD) : Monitor chiral centers in the oxolane ring (e.g., positive Cotton effect at ~260 nm) .

Advanced Research Questions

Q. How can researchers design competitive binding assays to study its interaction with adenosine receptors?

- Experimental design :

- Use radiolabeled ligands (e.g., [3H]-NECA, a structural analog) in membrane preparations from HEK293 cells expressing A1/A2A receptors .

- Perform dose-response curves (1 nM–10 µM test compound) with 1% DMSO controls to assess IC50 values.

- Data analysis : Apply nonlinear regression (GraphPad Prism) with Hill slopes to detect allosteric effects.

- Validation : Cross-check with BRET (Bioluminescence Resonance Energy Transfer) assays using CA200645 fluorescent probes .

Q. How might conflicting crystallographic data on hydrogen bonding networks be resolved?

Conflicts often arise from solvent effects or low-resolution datasets. Mitigation strategies include:

- High-resolution data collection : Ensure resolution < 1.0 Å and use synchrotron radiation .

- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to model flexible regions (e.g., the ethyl ester side chain) .

- Multi-conformer refinement : Use SHELXL’s PART instruction to model alternative conformations .

Q. What strategies address discrepancies in receptor affinity measurements between in vitro and cell-based assays?

- Potential causes : Membrane permeability differences or intracellular metabolism.

- Solutions :

- Compare cLogP values (calculated using ChemAxon) to assess lipophilicity-driven uptake.

- Use LC-MS/MS to quantify intracellular compound levels post-incubation .

- Validate with knockout models (e.g., ENT1-null cells) to exclude transporter-mediated biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.